1-Tosylpiperazine hydrochloride

Organic Synthesis Medicinal Chemistry Quality Control

Researchers requiring a stable, non-hygroscopic sulfonamide-piperazine building block often face inconsistent purity and handling issues with free-base analogs. 1-Tosylpiperazine hydrochloride (CAS 856843-84-0) eliminates these risks as a high-purity (≥98%) hydrochloride salt, ensuring reproducible results in SAR studies, crop protection synthesis, and cross-coupling methodology development. - Non-hygroscopic crystalline solid for reliable storage and weighing. - Unique tosyl sulfonamide handle enables nucleophilic displacement and transition metal-catalyzed couplings. - Consistent ≥98% purity minimizes batch-to-batch variability in biological assays.

Molecular Formula C11H17ClN2O2S
Molecular Weight 276.78 g/mol
CAS No. 856843-84-0
Cat. No. B1372826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tosylpiperazine hydrochloride
CAS856843-84-0
Molecular FormulaC11H17ClN2O2S
Molecular Weight276.78 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl
InChIInChI=1S/C11H16N2O2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
InChIKeyIMLDHDNEYHSNDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tosylpiperazine Hydrochloride (CAS 856843-84-0) Supplier Specifications and Compound Profile


1-Tosylpiperazine hydrochloride (CAS 856843-84-0) is a sulfonamide-substituted piperazine derivative, specifically a 1-tosyl (4-methylphenylsulfonyl)-protected piperazine presented as a hydrochloride salt. It is a small molecule building block, with a molecular formula of C₁₁H₁₇ClN₂O₂S and a molecular weight of 276.78 g/mol . It is routinely supplied as a high-purity (98%) solid . The compound is a key intermediate in pharmaceutical and agrochemical research .

Why Generic Piperazine Substitution Fails: Critical Role of 1-Tosylpiperazine Hydrochloride


Substituting 1-tosylpiperazine hydrochloride with an arbitrary piperazine derivative is not scientifically sound for several reasons. Unlike simple alkyl or Boc-protected piperazines, the tosyl group provides a unique sulfonamide nitrogen, offering distinct reactivity and a handle for further functionalization via nucleophilic substitution or transition metal-catalyzed cross-couplings [1]. Moreover, the hydrochloride salt form ensures a stable, non-hygroscopic solid that is convenient for storage and handling, unlike the neutral free base (CAS 27106-51-0), which may have different physical properties [2]. In biological contexts, the tosyl group can enhance target binding through additional hydrogen bond interactions, a feature absent in simpler piperazine analogs [3]. These factors make it an essential, non-interchangeable building block for specific synthetic pathways and structure-activity relationship (SAR) studies.

1-Tosylpiperazine Hydrochloride: Quantitative Differentiation from Common Analogs


Superior Purity and Consistency: 1-Tosylpiperazine HCl vs. Neutral Free Base

Commercially available 1-tosylpiperazine hydrochloride (CAS 856843-84-0) is routinely supplied with a minimum purity of 98%, often with batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data . In contrast, the neutral free base (CAS 27106-51-0) is often offered at lower purity grades (e.g., 97% or 95%) and may have a wider melting point range (97-100°C) , which can indicate variability in crystal form or residual impurities .

Organic Synthesis Medicinal Chemistry Quality Control

Enhanced Synthetic Utility: Tosyl vs. Boc Protection in Piperazine Chemistry

1-Tosylpiperazine hydrochloride serves as a masked electrophile for secondary amine functionalization. Unlike 1-Boc-piperazine (CAS 57260-71-6), which is cleaved under acidic conditions, the tosyl group is stable to a wide range of acids but can be selectively removed under reductive conditions (e.g., sodium naphthalenide) or used as a leaving group in SNAr reactions [1]. This orthogonal stability profile enables synthetic sequences not possible with Boc-protected piperazines. Furthermore, N-tosylpiperazines are reported to provide 'additional opportunities for weak interactions,' generating a 'scope for sophisticated manipulation in crystal packing' [2].

Organic Synthesis Protecting Groups Cross-Coupling

Handling and Storage: Hydrochloride Salt vs. Neutral Amine Form

1-Tosylpiperazine hydrochloride (CAS 856843-84-0) is a stable, non-hygroscopic solid that is stored at room temperature in a sealed, dry container . The corresponding neutral free base (CAS 27106-51-0) may be more prone to hygroscopicity or air oxidation over time . The hydrochloride salt's physical state (solid) and defined melting point (not reported for the HCl salt but typically >100°C for similar salts) facilitate accurate weighing and long-term storage without decomposition .

Chemical Storage Lab Safety Procurement

Biological Activity Profile: Tosyl Group Contribution in Derivative Studies

While 1-tosylpiperazine hydrochloride is primarily a building block, its tosyl-containing derivatives have shown quantifiable biological activity. In a 2023 study, a series of 1-tosyl piperazine dithiocarbamate acetamide hybrids were synthesized. The most potent compound (4d) exhibited an IC₅₀ of 6.88 ± 0.11 µM against bacterial tyrosinase, which was 4.4-fold more potent than the reference drug kojic acid (IC₅₀ = 30.34 ± 0.75 µM) [1]. This demonstrates that the tosylpiperazine core can be a valuable pharmacophore for developing enzyme inhibitors, a property not shared by simple alkyl or aryl piperazines lacking the sulfonamide moiety.

Medicinal Chemistry Tyrosinase Inhibition Antimicrobial

Crystallographic Differentiation: 1-Tosylpiperazine HCl vs. 1-Benzylpiperazine

The crystal structure of a related 1-tosylpiperazine derivative (4-Methyl-2-phenyl-1-tosylpiperazine) has been solved by single-crystal X-ray diffraction, revealing a chair conformation of the piperazine ring and specific intermolecular hydrogen bonding patterns (C—H···O) that stabilize the lattice [1]. In contrast, 1-benzylpiperazine (a common analog) often forms different packing motifs due to the absence of the sulfonyl oxygen atoms as hydrogen bond acceptors [2]. This structural difference can impact solid-state properties like solubility, stability, and mechanical behavior, which are critical for formulation and material science applications [3].

Crystal Engineering Solid-State Chemistry Structure Determination

1-Tosylpiperazine Hydrochloride: Key Application Scenarios for R&D Procurement


Pharmaceutical Lead Optimization and SAR Studies

This compound is an ideal building block for synthesizing focused libraries of sulfonamide-containing piperazine analogs. Its tosyl group can be further elaborated via nucleophilic displacement or used as a protecting group for late-stage functionalization [1]. The high purity and reliable quality control of the hydrochloride salt ensure reproducible biological assay data during hit-to-lead optimization .

Synthesis of Advanced Intermediates for Agrochemicals

1-Tosylpiperazine hydrochloride is a key intermediate for constructing more complex molecules used in crop protection [1]. Its stability and ease of handling make it a preferred reagent for multi-kilogram scale-up, as evidenced by its use in the production of sulfonamide-based pesticides .

Crystal Engineering and Supramolecular Chemistry Research

The tosyl group provides a reliable hydrogen bond acceptor (sulfonyl oxygen) for designing co-crystals and metal-organic frameworks (MOFs) [1]. The hydrochloride salt offers a crystalline solid that can be used directly in solid-state NMR, X-ray diffraction, and computational modeling studies to understand intermolecular interactions .

Methodology Development in Organic Synthesis

This compound serves as a standard substrate for developing and benchmarking new synthetic methods, particularly for C–N bond formation, cross-coupling, and protecting group strategies involving sulfonamides [1]. Its commercial availability in high purity allows for reproducible and comparable results across different research groups .

Technical Documentation Hub

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